tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate
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Overview
Description
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is an organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a cyano group, a tert-butyl ester, and a highly substituted oxazolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl cyanoacetate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones or other oxidized derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyloxazolidine-3-carboxylate involves its interaction with molecular targets and pathways within a given system. The cyano group and oxazolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a cyano group and a tert-butyl ester. These features contribute to its distinct chemical properties and reactivity patterns, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl (4R,5R)-4-cyano-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,1-6H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYOAIWAGMKET-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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